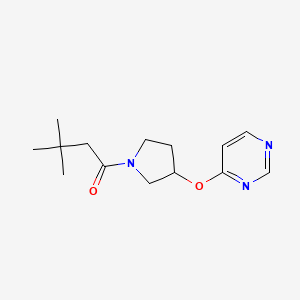
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a butanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,3-dimethylbutan-1-one with pyrrolidine and a pyrimidine derivative under controlled conditions. The reaction may require catalysts such as rhodium complexes and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrimidine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one: Lacks the pyrimidine moiety, making it less complex.
3,3-Dimethyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one: Contains a pyrazole ring instead of a pyrimidine ring
Uniqueness
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3,3-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)8-13(18)17-7-5-11(9-17)19-12-4-6-15-10-16-12/h4,6,10-11H,5,7-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGAFJYJZVLSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)




![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2400489.png)


